molecular formula C14H26Cl2N4O2 B12296327 8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride

8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride

Cat. No.: B12296327
M. Wt: 353.3 g/mol
InChI Key: BOFCSBBUYXRGAD-UHFFFAOYSA-N
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Description

8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has gained attention in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperidine moiety: This step involves the addition of a piperidine ring to the spirocyclic core.

    Final modifications:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anticonvulsant or antipsychotic properties.

    Industry: It is used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride is unique due to its specific spirocyclic structure and the presence of the piperidine moiety. This combination of structural features may contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C14H26Cl2N4O2

Molecular Weight

353.3 g/mol

IUPAC Name

8-ethyl-3-piperidin-3-yl-1,3,8-triazaspiro[4.5]decane-2,4-dione;dihydrochloride

InChI

InChI=1S/C14H24N4O2.2ClH/c1-2-17-8-5-14(6-9-17)12(19)18(13(20)16-14)11-4-3-7-15-10-11;;/h11,15H,2-10H2,1H3,(H,16,20);2*1H

InChI Key

BOFCSBBUYXRGAD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2(CC1)C(=O)N(C(=O)N2)C3CCCNC3.Cl.Cl

Origin of Product

United States

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